4-(Dimethylamino)-3-hydroxybutanoic acid

Description

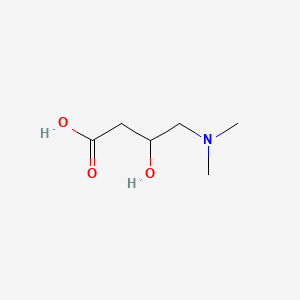

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDDNODAJKZARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285020 | |

| Record name | 4-(Dimethylamino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3688-46-8, 542-06-3 | |

| Record name | Norcarnitine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dimethylamino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches

The creation of 4-(dimethylamino)-3-hydroxybutanoic acid can be achieved through various synthetic routes, which can be broadly categorized into stereoselective and non-stereoselective pathways. The choice of strategy often depends on the desired stereochemistry of the final product, as the hydroxyl group at the C3 position introduces a chiral center.

Stereoselective Synthesis Strategies

The stereospecific synthesis of this compound is crucial for applications where a specific enantiomer is required. A common strategy involves the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

One potential stereoselective route to the (R)-enantiomer starts from (2S,4R)-4-hydroxyproline methyl ester hydrochloride. This starting material can be converted to the corresponding (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester, which is then transformed into (R)-4-hydroxy-2-pyrrolidone. Subsequent hydrolysis of the lactam ring can yield (R)-4-amino-3-hydroxybutyric acid. google.com The final step would involve the exhaustive methylation of the primary amine to the dimethylamino group.

Another approach could utilize the stereoselective opening of a chiral epoxide. For instance, the synthesis of (R)-4-amino-3-hydroxybutyric acid has been achieved from the hydrochloride of the methyl or ethyl ester of (2S, 4R)-4-hydroxyproline via intermediate stages. google.com This could be adapted for the synthesis of the target compound.

A patent describes the synthesis of (S)-3-hydroxy-gamma-butyrolactone from optically active malic acid. This lactone can then be activated and reacted with trimethylamine (B31210) to produce L-carnitine, a structurally related compound. google.com A similar ring-opening of a chiral γ-butyrolactone derivative with dimethylamine (B145610) could provide a viable pathway to the desired enantiomer of this compound. For example, a process for synthesizing (S)-3-hydroxy-gamma-butyrolactone involves reacting optically active malic acid with an acyl chloride to form an acid anhydride, which is then reduced. google.com This lactone is a key intermediate that can be activated and reacted with trimethylamine. google.com

The table below summarizes key aspects of potential stereoselective synthesis strategies.

| Starting Material | Key Intermediate | Reagents for Amine Introduction | Final Step |

| (2S,4R)-4-Hydroxyproline ester | (R)-4-Hydroxy-2-pyrrolidone | - | N-methylation |

| Optically active malic acid | (S)-3-Hydroxy-gamma-butyrolactone | Dimethylamine | Ring-opening |

Non-Stereoselective Synthesis Pathways

For applications where a racemic mixture is acceptable, non-stereoselective synthesis offers a more direct and often more cost-effective approach.

A convenient three-step synthesis for the related (RS)-4-amino-3-hydroxybutyric acid starts from crotonic acid. ambeed.com The process involves bromination, followed by reaction with ammonium (B1175870) hydroxide (B78521) and subsequent hydrolysis. ambeed.com To synthesize the N,N-dimethylated target, the reaction with ammonium hydroxide could be replaced with a reaction with dimethylamine.

Another non-stereoselective pathway starts from epichlorohydrin. Reaction with a cyanide source can yield 4-chloro-3-hydroxy-butyronitrile, which is then hydrolyzed to 4-chloro-3-hydroxybutanoic acid. google.com Subsequent reaction with dimethylamine would displace the chlorine to afford the final product. A patent describes a process for preparing 3-hydroxy-γ-butyrolactone from 4-chloro-3-hydroxy-butyronitrile, which is obtained from epichlorohydrin. google.com

The synthesis of 4-amino-3-hydroxybutyric acid has also been achieved in four steps from allyl cyanide, with ultrasonically promoted epoxidation as a key step. researchgate.net This could potentially be adapted for the synthesis of the dimethylamino analog.

The following table outlines common non-stereoselective synthesis pathways.

| Starting Material | Key Steps | Reagents for Amine Introduction |

| Crotonic acid | Bromination, Amination, Hydrolysis | Dimethylamine |

| Epichlorohydrin | Cyanation, Hydrolysis, Amination | Dimethylamine |

| Allyl cyanide | Epoxidation, Ring-opening | Dimethylamine |

Derivatization for Advanced Chemical Structures

The functional groups of this compound, namely the carboxylic acid, hydroxyl group, and tertiary amine, provide multiple sites for chemical modification. This allows for the creation of a diverse range of derivatives with potentially new properties and applications.

Formation of Analogs and Homologues

The synthesis of analogs and homologues of this compound can be achieved by modifying the carbon backbone or the substituents on the nitrogen atom. For instance, N-substituted 4-hydroxybutanamides can be prepared through the aminolysis of γ-butyrolactone and its derivatives with various amines. This approach allows for the introduction of different alkyl or aryl groups on the nitrogen atom, leading to a library of N-substituted analogs.

The synthesis of homologues, where the carbon chain length is altered, could be achieved by starting with different lactones or by employing multi-step synthetic sequences that allow for chain extension or contraction.

Functional Group Modifications

The carboxylic acid and hydroxyl groups are prime targets for modification to create a variety of derivatives.

Esterification: The carboxylic acid can be converted to an ester under acidic conditions in the presence of an alcohol. google.com This Fischer esterification is a common method for protecting the carboxylic acid or for modifying the compound's solubility and reactivity. researchgate.net For example, 4-hydroxybutyl acetate (B1210297) is a related ester. chemsynthesis.comnih.gov

Amide Formation: The carboxylic acid can be reacted with an amine to form an amide. nih.gov This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. google.com This allows for the introduction of a wide range of substituents via the amine component. The formation of N-substituted amino acids can also be achieved through various other methods. google.com

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.comnih.gov This would result in the formation of 4-(dimethylamino)butane-1,3-diol. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. nih.gov

The table below provides a summary of common functional group modifications.

| Functional Group | Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

Oligomerization and Polymerization Studies

The bifunctional nature of this compound, containing both a hydroxyl and a carboxylic acid group, suggests its potential as a monomer for the synthesis of polyesters through polycondensation. The thermal polycondensation of α-amino acids has been shown to be promoted by pyrosulfuric acid. nih.gov The spontaneous formation of polypeptides has also been observed in thin films of amphiphilic amino acid esters. nih.gov

The biosynthesis of copolymers containing 4-hydroxybutyrate units, such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate), has been demonstrated in various microorganisms. mdpi.comnih.gov These biosynthetic routes often utilize precursors like γ-butyrolactone. researchgate.net

Biosynthesis and Metabolic Pathways Research

Enzymatic Pathways and Intermediates

The precise enzymatic pathway for the biosynthesis of 4-(Dimethylamino)-3-hydroxybutanoic acid has not been fully elucidated in the scientific literature. However, its structural similarity to L-carnitine suggests a potential biosynthetic route analogous to that of carnitine. The biosynthesis of L-carnitine is a well-documented multi-step process that begins with the amino acid lysine. wikipedia.orgresearchgate.netcreative-proteomics.comnih.gov

The carnitine biosynthetic pathway involves the following key enzymatic steps:

N-trimethylation of Lysine: Lysine residues within proteins are trimethylated to form Nε-trimethyllysine. wikipedia.orgresearchgate.net

Hydroxylation: Nε-trimethyllysine is hydroxylated by Nε-trimethyllysine hydroxylase to produce 3-hydroxy-Nε-trimethyllysine. wikipedia.orgcreative-proteomics.com

Aldol (B89426) Cleavage: 3-hydroxy-Nε-trimethyllysine is cleaved by an aldolase (B8822740) to yield 4-N-trimethylaminobutyraldehyde and glycine. wikipedia.org

Dehydrogenation: 4-N-trimethylaminobutyraldehyde is oxidized by a dehydrogenase to form γ-butyrobetaine. creative-proteomics.com

Hydroxylation: Finally, γ-butyrobetaine is hydroxylated by γ-butyrobetaine hydroxylase to form L-carnitine. wikipedia.orgcreative-proteomics.com

Given this pathway, it is hypothesized that the biosynthesis of this compound may involve similar enzymatic reactions, such as N-dimethylation of a suitable precursor and subsequent hydroxylation. A plausible precursor could be 4-amino-3-hydroxybutanoic acid. The dimethylation of the amino group would lead to the final compound.

Involvement in Broader Biochemical Networks

Research has primarily focused on the interaction of this compound with carnitine-related and butanoate metabolic pathways.

Carnitine Biosynthesis Inhibition Studies

This compound is recognized as an analog of carnitine. chemicalbook.com As such, it can act as a substrate or an inhibitor in the carnitine acetyltransferase reaction. chemicalbook.com Carnitine acetyltransferase is a crucial enzyme that facilitates the transport of acetyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acetyl group from coenzyme A to carnitine. nih.govscbt.com The inhibition of this enzyme can disrupt cellular energy metabolism. scbt.com

Studies on carnitine analogs, such as aminocarnitine and its derivatives, have demonstrated their potent inhibitory effects on carnitine acyltransferases, which affects fatty acid and glucose metabolism. iaea.org These findings support the potential for this compound to modulate carnitine-dependent pathways.

Butanoate Metabolism Linkages

Butanoate metabolism, also known as butyrate (B1204436) metabolism, encompasses the metabolic fates of short-chain fatty acids. nih.gov While direct enzymatic links between this compound and the butanoate metabolism pathway have not been explicitly detailed in the literature, its structural backbone is a derivative of butanoic acid. Butyryl-CoA is a key intermediate in butanoate metabolism. wikipedia.org It is plausible that this compound could be metabolized via pathways that intersect with butanoate metabolism, potentially through degradation or modification of its butanoic acid chain. However, specific enzymes and intermediates in this linkage remain to be identified.

Metabolomic Profiling in Biological Systems

Metabolomic profiling is a powerful tool for identifying and quantifying small molecules in biological systems. To date, large-scale metabolomic studies have not widely reported the detection of this compound in biological fluids or tissues. While untargeted metabolomics analyses have identified numerous metabolites in various human and animal biofluids, including carnitine and its acylcarnitine derivatives, the specific identification of this compound is not a common finding in the existing literature. nih.govnih.gov

This lack of detection could be due to several factors, including its presence at very low concentrations, limitations of the analytical platforms used, or its transient nature in metabolic pathways. Further targeted metabolomics research is necessary to ascertain its presence and concentration in various biological systems and to understand its physiological and pathological relevance.

Mechanistic Investigations at Molecular and Cellular Levels

Enzyme Interaction Studies

4-(Dimethylamino)-3-hydroxybutanoic acid is recognized as a fatty acid that undergoes metabolism through ester hydrolysis. A key aspect of its molecular action is the inhibition of carnitine biosynthesis. The compound and its analogs can act as either substrates or inhibitors within the carnitine acetyltransferase reaction.

A significant related compound, 4-[ethyl(dimethyl)ammonio]butanoate (also known as Methyl-GBB), provides insight into the potential enzymatic targets. This compound is a known inhibitor of γ-butyrobetaine dioxygenase, the terminal enzyme in the biosynthesis of L-carnitine, with an IC₅₀ of 3 μM. nih.gov It also inhibits the organic cation transporter 2 (OCTN2), which is crucial for carnitine transport, with a similar IC₅₀ of 3 μM. nih.gov The inhibition of these key components of the carnitine biosynthesis and transport system leads to a reduction in L-carnitine and long-chain acylcarnitine levels in tissues such as the heart. nih.gov This reduction in carnitine availability subsequently decreases the rate of mitochondrial and peroxisomal fatty acid oxidation. nih.gov

The process of ester hydrolysis, which metabolizes this compound, can be catalyzed by either acid or base. youtube.comwikipedia.org In an acid-catalyzed mechanism, the ester is protonated, making it more susceptible to nucleophilic attack by water. youtube.comchemguide.co.uk This reversible reaction leads to the formation of a carboxylic acid and an alcohol. wikipedia.orgchemguide.co.uk Conversely, alkaline hydrolysis, or saponification, is an irreversible reaction involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. wikipedia.org

Receptor Binding and Modulation Research

Direct research on the receptor binding profile of this compound is not extensively documented in publicly available literature. However, the study of related compounds provides valuable insights into potential interactions.

A structurally similar compound, 4-amino-3-hydroxybutanoic acid (GABOB), has been studied for its interaction with the GABA receptor family. Research has shown that both the R- and S-enantiomers of GABOB act as full agonists at human recombinant ρ1 GABA(C) receptors. nih.gov The enantioselectivity for this agonist activity is R>S, which is consistent with their activity at GABA(B) receptors but opposite to the S>R selectivity observed at GABA(A) receptors. nih.gov

Further studies on analogs, such as (3-amino-2-hydroxypropyl)methylphosphinic acid, have revealed that they can act as antagonists at ρ1 GABA(C) receptors, with the R(+)-enantiomer being more potent than the S(-)-enantiomer. nih.gov These findings underscore the distinct stereochemical requirements for the hydroxyl group in these analogs for their interaction with different GABA receptor subtypes. nih.gov

| Compound | Receptor Subtype | Activity | Enantioselectivity |

| 4-amino-3-hydroxybutanoic acid (GABOB) | GABA(A) | Agonist | S>R |

| GABA(B) | Agonist | R>S | |

| GABA(C) (ρ1) | Full Agonist | R>S | |

| (3-amino-2-hydroxypropyl)methylphosphinic acid | GABA(C) (ρ1) | Antagonist | R>S |

| Data derived from a study on recombinant GABA(C) receptors. nih.gov |

Cellular Signaling Pathway Interrogations

The cellular signaling pathways modulated by this compound are not fully elucidated. However, studies on related hydroxybutyrate derivatives offer potential mechanisms. For instance, derivatives of 3-hydroxybutyric acid have been shown to influence cell apoptosis and cytosolic Ca²⁺ concentration in glial cells. These compounds can lead to a significant elevation of cytosolic Ca²⁺ by affecting both extracellular and intracellular calcium sources, a process that can be mitigated by L-type voltage-dependent calcium channel antagonists. nih.gov This suggests an inhibitory effect on apoptosis mediated by signaling pathways linked to cytosolic Ca²⁺ elevation. nih.gov

Furthermore, research on beta-hydroxy-beta-methylbutyrate (HMB), another structural analog, has indicated that it can attenuate the depression of protein synthesis in skeletal muscle under cachectic conditions. nih.gov HMB appears to exert its effects through multiple signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway. It has been shown to increase the phosphorylation of mTOR and its downstream targets, such as the 70-kDa ribosomal S6 kinase (p70(S6k)) and the initiation factor 4E-binding protein (4E-BP1). nih.gov Additionally, HMB can attenuate the phosphorylation of the double-strand RNA-dependent protein kinase (PKR) and the eukaryotic initiation factor 2 alpha (eIF2α), which are involved in the inhibition of protein synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies provide crucial information for understanding the molecular requirements for the biological activity of a compound and for the design of more potent and selective analogs.

For inhibitors of the organic cation/carnitine transporter (OCTN2), a key target in the inhibition of carnitine biosynthesis, quantitative structure-activity relationship (QSAR) models have been developed. A 3D pharmacophore model for OCTN2 inhibitors identified four essential features: two hydrophobic groups, one hydrogen-bond acceptor, and one positive ionizable center. nih.govscilit.com This model suggests that the presence and spatial arrangement of these features are critical for effective inhibition of the transporter.

SAR studies on a series of long-chain acyl carnitine esters have demonstrated that the length of the fatty acid chain influences their vasodilator activity. oup.com An increase in chain length from C8 to C16 resulted in enhanced vasodilator potency, indicating that the lipophilicity and chain length are important determinants of this particular biological effect. oup.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical Analyses of Conformation and Stability

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional structure (conformation) and energetic stability. These calculations solve the Schrödinger equation for a given atomic arrangement, providing accurate energies and electronic distributions.

Conformational analysis of 4-(Dimethylamino)-3-hydroxybutanoic acid would involve the systematic exploration of the potential energy surface by rotating its flexible dihedral angles. The key rotatable bonds are C2-C3, C3-C4, and the bonds associated with the hydroxyl and dimethylamino groups. Through these calculations, various low-energy conformers can be identified. The stability of these conformers is dictated by a delicate balance of intramolecular interactions, including hydrogen bonding, steric hindrance, and electrostatic interactions.

For a molecule like this compound, which possesses both a hydroxyl group (a hydrogen bond donor and acceptor) and a carboxyl group (a hydrogen bond acceptor), as well as a tertiary amine, intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the hydroxyl hydrogen and the carbonyl oxygen, or between the hydroxyl oxygen and a hydrogen on the carbon adjacent to the dimethylamino group.

The relative energies of the different conformers can be calculated with high accuracy using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)). The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Representative Quantum Mechanical Conformational Analysis Data for this compound (Note: This table presents hypothetical data for illustrative purposes, based on typical findings for similar molecules.)

| Conformer | Dihedral Angle (C2-C3-C4-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | -60° (gauche) | 0.00 | Intramolecular H-bond (OH...O=C) |

| B | 180° (anti) | 1.25 | Extended structure, minimized steric hindrance |

| C | 60° (gauche) | 2.50 | Steric interaction between dimethylamino and carboxyl groups |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a biological environment like an aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the interatomic forces.

For this compound, MD simulations would typically be performed by placing the molecule in a box of water molecules and simulating its movement over nanoseconds or even microseconds. These simulations can reveal:

Solvation Effects: How the molecule interacts with surrounding water molecules and how this affects its conformation and stability. The zwitterionic nature of the molecule at physiological pH would lead to strong interactions with the polar water molecules.

Conformational Dynamics: The transitions between different conformations and the timescale of these changes.

Transport Properties: Properties such as the diffusion coefficient of the molecule in water can be calculated from the simulation trajectory.

The choice of force field (e.g., AMBER, CHARMM, GROMOS) is crucial for the accuracy of MD simulations. These force fields are parameterized to reproduce experimental data for a wide range of molecules.

Table 2: Representative Molecular Dynamics Simulation Parameters and Observables for this compound in Aqueous Solution (Note: This table presents hypothetical data for illustrative purposes.)

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Water Model | SPC/E |

| System Size | 1 molecule in ~2000 water molecules |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Observable | Result |

| Average End-to-End Distance | 4.5 Å |

| Radial Distribution Function (N-Owater) | Peak at 2.8 Å, indicating strong hydration |

| Diffusion Coefficient | 0.6 x 10⁻⁵ cm²/s |

Structural Prediction and Interaction Modeling

Understanding how this compound might interact with biological macromolecules, such as enzymes or transport proteins, is a key application of computational chemistry. This is often achieved through molecular docking and more advanced interaction modeling techniques.

Molecular docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor protein. This is achieved by sampling a large number of possible binding poses and scoring them based on their steric and electrostatic complementarity to the binding site.

Given the structural similarity of this compound to L-carnitine, a likely biological target for interaction modeling would be carnitine acetyltransferase or other enzymes involved in carnitine metabolism. Docking studies could reveal key interactions, such as salt bridges between the carboxylate group and positively charged residues in the binding site, or hydrogen bonds involving the hydroxyl group.

More advanced methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of the molecule to its target, providing a quantitative measure of its binding affinity.

Electronic Structure Theory Applications

Electronic structure theory, which encompasses quantum mechanical methods, provides detailed information about the distribution of electrons in a molecule. This is crucial for understanding its reactivity and intermolecular interactions.

For this compound, electronic structure calculations can be used to determine a range of properties, including:

Partial Atomic Charges: The distribution of charge across the atoms of the molecule. This is important for understanding electrostatic interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting how the molecule will interact with other molecules.

Table 3: Representative Electronic Structure Properties of this compound (Note: This table presents hypothetical data for illustrative purposes, calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Value/Description |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

| Partial Charge on N | -0.45 e |

| Partial Charge on O (hydroxyl) | -0.65 e |

| Partial Charge on O (carboxyl) | -0.70 e (average) |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques (e.g., HPLC, GC)

Chromatography is a cornerstone for the separation and analysis of 4-(Dimethylamino)-3-hydroxybutanoic acid. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often requiring specific approaches to handle the compound's physicochemical properties, such as its polarity and low volatility. psu.edu

For HPLC analysis, reversed-phase chromatography is a common approach. nih.gov A typical setup might involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Due to the lack of a strong chromophore in this compound, detection can be challenging. While low wavelength UV detection (around 210 nm) is possible, it often suffers from low sensitivity and interference. nih.gov Therefore, more advanced detection methods like mass spectrometry (LC-MS) or derivatization to introduce a UV-active or fluorescent tag are often preferred for quantitative research. sci-hub.se

Gas chromatography (GC) analysis of this compound is not straightforward due to the compound's low volatility and thermal lability, stemming from its polar carboxylic acid and hydroxyl groups. psu.edu Direct injection into a GC system would likely lead to poor peak shape and decomposition. Consequently, chemical derivatization is a mandatory prerequisite for GC analysis to convert the analyte into a more volatile and thermally stable form. psu.edu Following derivatization, the compound can be analyzed on a capillary GC column, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.gov

Developing and validating an analytical method is a critical process to ensure that the data generated is reliable, reproducible, and accurate for research purposes. This is particularly important for quantifying this compound in various experimental samples or for assessing the purity of a synthesized standard. nih.gov

A typical validation process for an HPLC or GC method, conducted according to established guidelines, involves assessing several key parameters: nih.govresearchgate.net

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method should demonstrate linearity over a defined range, typically confirmed by a high coefficient of determination (r² > 0.99). nih.govnih.gov

Accuracy: Accuracy is determined by measuring the agreement between a known value and the value determined by the method. It is often expressed as a percentage recovery. nih.gov

Precision: This parameter assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: This involves deliberately varying method parameters (e.g., pH of the mobile phase, flow rate) to examine the method's capacity to remain unaffected by small variations. nih.gov

Table 1: Example Validation Parameters for a Chromatographic Method

| Parameter | Typical Acceptance Criteria | Research Context |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | Establishes a quantifiable concentration range. nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures measurements are close to the true value. nih.gov |

| Precision (RSD) | ≤ 2% | Demonstrates the reproducibility of the method. nih.gov |

| LOD | Signal-to-Noise ratio of 3:1 | Defines the detection capability of the method. nih.gov |

| LOQ | Signal-to-Noise ratio of 10:1 | Defines the lower limit for reliable quantification. nih.gov |

Derivatization Strategies for Enhanced Detection

To overcome the analytical challenges associated with this compound, derivatization is a key strategy. sci-hub.se This chemical modification is performed to enhance analyte properties for either GC or HPLC analysis. psu.edu

For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. psu.edu This is achieved by capping the polar functional groups (hydroxyl and carboxylic acid). A common and effective technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create TMS or TBDMS derivatives, respectively. nist.gov Another approach is alkylation, specifically esterification of the carboxylic acid group, for instance, by forming a methyl ester. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing detection sensitivity and specificity, especially when using UV-Vis or fluorescence detectors. sci-hub.se Since this compound contains a hydroxyl and a carboxylic acid group, reagents targeting these functionalities can be used. For the carboxylic acid group, derivatization can be achieved using fluorescent labeling agents like 4-(1-pyrene)butanoic acid hydrazide (PBH) or benzofurazan-based reagents in the presence of a coupling agent. nih.govscience.gov These reactions produce a highly fluorescent derivative that can be detected at very low concentrations. nih.gov

Table 2: Common Derivatization Reagents for Hydroxy Acids

| Technique | Functional Group Targeted | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|---|

| GC-MS | Carboxyl, Hydroxyl | Silylation | BSTFA, MTBSTFA | Increases volatility and thermal stability. nist.govscience.gov |

| HPLC-FLD | Carboxyl | Fluorescent Labeling | Benzofurazan reagents | Adds a fluorescent tag for sensitive detection. nih.gov |

| LC-MS | Carboxyl | Amine Coupling | 2-Picolylamine | Improves ionization efficiency for mass spectrometry. sci-hub.se |

| LC-MS | Carboxyl | Amine Coupling | 5-(diisopropylamino)amylamine (B1334337) (DIAAA) | Enhances chromatographic separation and ionization. mdpi.com |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of this compound. Mass spectrometry (MS) provides information about the mass and fragmentation of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy details the chemical environment of the carbon and hydrogen atoms. nih.gov

Mass Spectrometry (MS): When analyzed by mass spectrometry, this compound, with a molecular formula of C₆H₁₃NO₃, has an average mass of 147.174 Da and a monoisotopic mass of 147.08954 Da. nih.govchemspider.com In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected in positive ion mode as the protonated molecule [M+H]⁺ at m/z 148.09682. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu The fragmentation pattern in tandem MS (MS/MS) would likely involve neutral losses of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group. Cleavage of the carbon-carbon bonds adjacent to the dimethylamino group is also a probable fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide definitive structural information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. A singlet corresponding to the six protons of the two equivalent methyl groups of the dimethylamino function would be expected. The protons on the carbon backbone (at C2, C3, and C4) would appear as multiplets due to spin-spin coupling. The chemical shifts would be influenced by the adjacent electron-withdrawing hydroxyl and dimethylamino groups.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. nih.gov The carbonyl carbon of the carboxylic acid would appear at the most downfield shift (typically >170 ppm). The carbons bonded to the nitrogen (dimethylamino) and oxygen (hydroxyl) would also have characteristic chemical shifts.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₃ | PubChem nih.gov |

| Monoisotopic Mass | 147.08954 Da | PubChem nih.gov |

| [M+H]⁺ (m/z) | 148.09682 | Predicted (PubChemLite) uni.lu |

| [M+Na]⁺ (m/z) | 170.07876 | Predicted (PubChemLite) uni.lu |

| ¹³C NMR | 6 unique signals expected | Spectral Database for Organic Compounds |

| ¹H NMR | Signals for -N(CH₃)₂, -CH₂-, -CH-, -CH₂- protons | Standard ¹H NMR Principles |

Biomarker Research and Detection in Experimental Models (excluding clinical diagnostic use)

In the context of non-clinical research, this compound is investigated for its biological activities and potential role as a biomarker in experimental models. It is identified as a fatty acid that can be metabolized and is known to inhibit the biosynthesis of carnitine. biosynth.com This inhibitory action makes it a valuable tool for studying metabolic pathways in various research models, such as cell cultures or animal models. biosynth.com

The investigation of this compound as a biomarker in experimental settings is crucial for understanding pathophysiology and identifying potential therapeutic targets. nih.gov For instance, its effect on cancer cell growth has been a subject of research interest. biosynth.com In such studies, the analytical methods described previously (e.g., LC-MS/MS) are applied to detect and quantify changes in the levels of this compound in biological matrices like plasma, urine, or tissue extracts from the experimental models. nih.gov By correlating the concentration of this compound with specific biological events or disease states in a controlled research environment, scientists can gain insights into its functional role and its potential as a marker for metabolic disruption or therapeutic response.

Stereochemical Research and Chirality

Enantiomeric Studies and Resolution Techniques

The separation of the racemic mixture of 4-(dimethylamino)-3-hydroxybutanoic acid into its constituent enantiomers is a critical step in stereochemical research. This process, known as chiral resolution, can be achieved through various methods.

One of the most established techniques is diastereomeric salt formation . This method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base. This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual enantiomers of this compound can be regenerated by removing the chiral auxiliary. Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines. For instance, a racemic mixture of a similar compound, 1-phenyl-2-propanamine, can be resolved by reacting it with (+)-tartaric acid to form diastereomeric salts that are then separated by crystallization. nih.gov

Another powerful and increasingly popular method for chiral resolution is enzymatic kinetic resolution . This technique leverages the high stereoselectivity of enzymes, such as lipases. In a typical kinetic resolution, an enzyme preferentially catalyzes a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer largely unreacted. For example, lipases can be used in the hydrolysis of esters or the transesterification of alcohols with high enantioselectivity. nih.gov For a compound like this compound, its ester derivatives could be subjected to enzymatic hydrolysis, where a lipase (B570770) would selectively hydrolyze one enantiomer, allowing for the separation of the resulting alcohol and the unreacted ester. The choice of lipase is crucial, as different lipases can exhibit different enantiopreferences. For instance, Candida antarctica lipase B (CALB) is a widely used and highly selective enzyme for the resolution of various chiral compounds. nih.gov

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is another effective method for the analytical and preparative separation of enantiomers. Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. This method allows for the direct separation of the enantiomers without the need for derivatization.

Interactive Data Table: Enantiomeric Resolution Techniques

| Resolution Technique | Principle | Key Considerations |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Availability of a suitable and pure chiral resolving agent; efficiency of crystallization. |

| Enzymatic Kinetic Resolution | Use of a stereoselective enzyme to preferentially react with one enantiomer. | Choice of enzyme and reaction conditions; maximum theoretical yield for one enantiomer is 50%. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase; can be used for both analytical and preparative scales. |

Influence of Stereochemistry on Biological Activity and Mechanisms

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound dictates how they interact with chiral biological molecules such as enzymes and receptors. This often leads to significant differences in their biological activities. sigmaaldrich.com

This compound is recognized as an analog of carnitine, a vital compound in fatty acid metabolism. nih.gov Carnitine and its derivatives are involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. The biological activity of this compound is likely tied to its ability to interact with the enzymes of the carnitine system, such as carnitine acetyltransferase.

It is well-established that the biological activity of many chiral drugs and endogenous molecules is enantiomer-specific. For example, in the case of the drug propranolol, the (S)-enantiomer is a potent β-adrenergic blocker, while the (R)-enantiomer is significantly less active. Similarly, the biological effects of the enantiomers of 3-hydroxybutyrate, a related ketone body, have been shown to differ, with distinct pharmacokinetic profiles and tissue distribution. researchgate.net

Given that this compound acts as a carnitine analog, it is highly probable that its enantiomers exhibit stereospecific interactions with carnitine-dependent enzymes. One enantiomer might act as a substrate, being transported and metabolized by the carnitine system, while the other might act as an inhibitor, blocking the normal function of these enzymes. For instance, studies on structural analogs have shown that the stereochemistry of inhibitors can significantly impact their potency against carnitine acetyltransferase.

The precise biological activities of the individual (R) and (S) enantiomers of this compound require further dedicated investigation. However, based on the principles of stereochemistry and the known biological context, it is clear that their effects are unlikely to be identical. Understanding these differences is crucial for any potential therapeutic applications and for elucidating the compound's role in metabolic processes.

Interactive Data Table: Potential Stereospecific Biological Activities

| Enantiomer | Potential Biological Role | Rationale |

| (R)-4-(Dimethylamino)-3-hydroxybutanoic acid | Substrate or Inhibitor of Carnitine System | The spatial arrangement may mimic that of L-carnitine, allowing it to bind to and either be processed by or block carnitine-dependent enzymes. |

| (S)-4-(Dimethylamino)-3-hydroxybutanoic acid | Substrate or Inhibitor of Carnitine System | The alternative stereochemistry could lead to a different binding affinity and functional outcome (e.g., weaker or stronger inhibition) compared to the (R)-enantiomer. |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Challenges

The synthesis of 4-(Dimethylamino)-3-hydroxybutanoic acid, particularly its chiral forms, presents ongoing challenges that are characteristic of producing complex amino alcohol structures. The presence of two stereocenters necessitates a high degree of stereocontrol to isolate the desired enantiomer, which is crucial for its biological activity.

Future synthetic strategies are expected to focus on more efficient and scalable asymmetric syntheses. Current methodologies for similar structures, such as chiral β-hydroxy γ-amino acids, often rely on multi-step processes that can be resource-intensive. nih.gov Innovations in catalysis, including the use of novel chiral catalysts and biocatalytic methods, are anticipated to be at the forefront of addressing these challenges. westlake.edu.cnnih.govnih.gov For instance, the development of chromium-catalyzed asymmetric cross-coupling reactions for β-amino alcohols offers a promising new avenue for modular synthesis. westlake.edu.cn

A significant hurdle is the development of one-pot protocols that can achieve high yields and enantiomeric excess, thereby improving operational efficiency and scalability. nih.gov The exploration of enzymatic resolutions and desymmetrization of prochiral substrates are also promising areas. For example, lipase-catalyzed reactions have shown high efficiency in the desymmetrization of related glutarate derivatives. nih.gov Overcoming these synthetic challenges will be pivotal for making enantiomerically pure this compound more accessible for in-depth biological and preclinical studies.

Table 1: Key Synthetic Approaches and Future Challenges

| Synthetic Approach | Description | Emerging Challenges |

| Asymmetric Aldol (B89426) Reactions | Utilization of chiral auxiliaries to control the stereochemistry of the aldol condensation, a key step in forming the β-hydroxy acid backbone. nih.gov | Improving scalability and reducing the number of synthetic steps. |

| Catalytic Asymmetric Hydrogenation | Use of chiral metal catalysts, such as ruthenium or rhodium complexes, for the enantioselective reduction of keto-amine precursors. nih.govacs.org | Development of more robust and cost-effective catalysts with broader substrate scope. |

| Biocatalysis | Employment of enzymes, such as lipases or dehydrogenases, to achieve high enantioselectivity in key synthetic steps. nih.govnih.gov | Discovery and engineering of novel enzymes with specific activity towards this compound precursors. |

| Radical Polar Crossover | A newer strategy involving the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn | Optimization of reaction conditions and expansion to a wider range of substrates. |

Novel Mechanistic Paradigms

The primary established mechanism of this compound is the inhibition of carnitine biosynthesis, which in turn affects fatty acid oxidation. nih.govrsu.lv However, the full spectrum of its mechanistic actions remains an area of active exploration. Future research is expected to delve deeper into its interactions with specific enzymes and transporters within the carnitine system and beyond.

A key area of investigation will be to elucidate the precise molecular interactions with enzymes such as γ-butyrobetaine hydroxylase (BBOX) and carnitine acetyltransferase (CrAT). ukri.orgnih.gov While it is known to inhibit carnitine biosynthesis, the detailed kinetics and binding modes with these enzymes are not fully characterized. Understanding these interactions at a molecular level could pave the way for the design of more potent and selective inhibitors.

Furthermore, the downstream effects of inhibiting carnitine biosynthesis are not fully understood. It is known that such inhibition can lead to a metabolic shift from fatty acid oxidation to glucose oxidation. rsu.lvnih.gov Future studies will likely explore the broader implications of this metabolic reprogramming on cellular signaling pathways, particularly in the context of diseases like ischemic heart disease and certain cancers. There is also potential for this compound to influence cellular processes beyond metabolism, such as epigenetic modifications through its impact on acetyl-CoA pools.

Advanced Computational Modeling Opportunities

Computational modeling presents a powerful and cost-effective avenue to explore the structure-activity relationships of this compound and to design novel analogs with enhanced properties. The availability of crystal structures for key enzymes in the carnitine biosynthesis pathway, such as carnitine acetyltransferase, provides a solid foundation for in silico studies. bohrium.com

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of its target enzymes. nih.govbohrium.comuniroma3.it These simulations can reveal key amino acid residues involved in the interaction, providing insights for the rational design of more potent inhibitors. For instance, MD simulations have been used to assess the binding stability of other carnitine acetyltransferase inhibitors. bohrium.com

Quantitative structure-activity relationship (QSAR) studies can also be developed to correlate the structural features of a series of analogs with their biological activity. nih.gov This can aid in the prediction of the inhibitory potential of new, unsynthesized compounds. Furthermore, in silico screening of large compound libraries against the enzymatic targets of this compound could lead to the discovery of novel scaffolds for inhibitors of carnitine biosynthesis. bohrium.commdpi.comresearchgate.net

Table 2: Computational Modeling Approaches and Their Potential Applications

| Modeling Technique | Description | Potential Application for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.govbohrium.com | Elucidating the binding mode within carnitine acetyltransferase and γ-butyrobetaine hydroxylase. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding stability. bohrium.comuniroma3.it | Assessing the stability of the enzyme-inhibitor complex and identifying key dynamic interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov | Predicting the inhibitory potency of novel analogs and guiding lead optimization. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those that are most likely to bind to a drug target. bohrium.commdpi.com | Discovering new and structurally diverse inhibitors of carnitine biosynthesis. |

Role in Multi-Omics Research Integration

The integration of this compound into multi-omics research promises to provide a holistic understanding of its biological effects. By simultaneously analyzing changes across different molecular layers—such as the transcriptome, proteome, metabolome, and lipidome—researchers can construct a comprehensive picture of the cellular response to the inhibition of carnitine biosynthesis. nih.govnih.govunimi.it

Metabolomics and lipidomics are particularly well-suited to study the effects of this compound. nih.govahajournals.org Targeted metabolomic profiling can precisely quantify the changes in the levels of carnitine and its various acylcarnitine esters, providing a direct readout of the compound's on-target activity. nih.govmedscape.com Untargeted approaches can reveal broader metabolic perturbations, potentially identifying novel biomarkers of drug response or uncovering off-target effects. nih.gov

Integrating these metabolomic and lipidomic data with transcriptomic and proteomic analyses can reveal the regulatory networks that are rewired in response to treatment. For example, one could investigate how the inhibition of fatty acid oxidation by this compound leads to changes in gene expression related to glucose metabolism or inflammatory signaling. nih.govresearchgate.net Such an integrated systems biology approach will be crucial for a complete understanding of the compound's mechanism of action and for identifying its most promising therapeutic applications. researchgate.netelsevierpure.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Dimethylamino)-3-hydroxybutanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via asymmetric catalysis using chiral catalysts (e.g., Ru-BINAP systems) or enzymatic resolution of racemic mixtures. Reaction parameters such as pH, temperature, and solvent polarity directly impact enzyme activity in biocatalytic methods, while catalyst loading and reaction time affect stereoselectivity in asymmetric synthesis. For industrial-scale production, fermentation with genetically modified microorganisms is employed to achieve high yields .

Q. What are the recommended storage conditions and personal protective equipment (PPE) for handling this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In dust-prone environments, NIOSH-approved respirators (e.g., N95) and local exhaust ventilation are critical. Spills should be managed using inert absorbents and avoided in drainage systems .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- Structural Confirmation : 1H/13C NMR for functional group analysis and chiral center verification.

- Purity Assessment : Chiral HPLC with polar organic mobile phases to resolve enantiomers; mass spectrometry (HRMS) for molecular weight validation.

- Moisture Content : Karl Fischer titration to ensure compliance with hygroscopicity guidelines .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen catalysts) for improved stereoselectivity or employ kinetic resolution with lipases (e.g., Candida antarctica). Continuous monitoring via in-line chiral HPLC allows real-time adjustments. For microbial fermentation, strain engineering (e.g., CRISPR-Cas9) enhances pathway specificity, while fed-batch processes stabilize yield .

Q. What experimental strategies evaluate the inhibitory effects of analogs on neurotransmitter transporters?

- Methodological Answer :

- In vitro Assays : Competitive radioligand binding using [3H]GABA uptake in transfected HEK293 cells expressing mGAT subtypes.

- Dose-Response Analysis : Calculate pIC50 values to compare potency across analogs (e.g., 4-(butylamino)-3-hydroxybutanoic acid has pIC50 = 3.42 at mGAT4).

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes and rationalize structure-activity relationships (SAR) .

Q. How should discrepancies in reported biological activities of derivatives be addressed?

- Methodological Answer :

- Replication : Validate assays using standardized protocols (e.g., consistent cell lines, buffer pH).

- Purity Verification : Cross-check via HPLC and NMR to rule out impurities.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., incubation time, solvent) causing variability. Orthogonal methods like SPR or ITC can confirm binding affinities .

Q. What role do cheminformatics databases play in predicting synthetic pathways?

- Methodological Answer : Tools like Reaxys and Pistachio enable retrosynthetic planning by mining reaction precedents. Machine learning models (e.g., ASKCOS) prioritize routes based on atom economy and feasibility. For enzymatic steps, BRENDA provides kinetic parameters (Km, Vmax) to optimize biocatalysis .

Q. What protocols mitigate inhalation risks during large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.